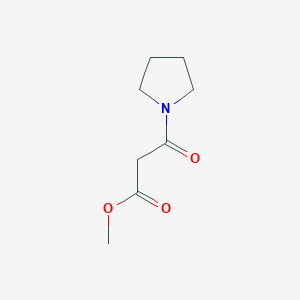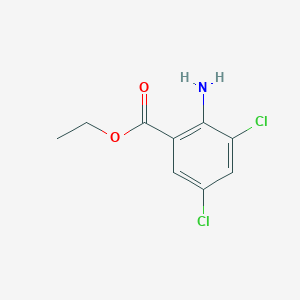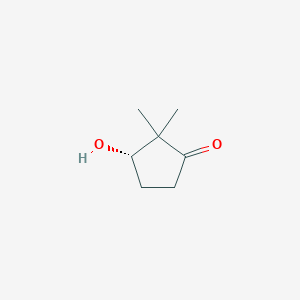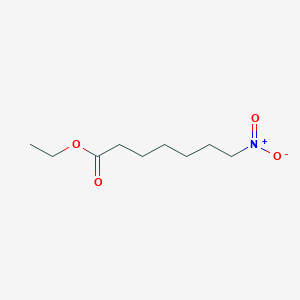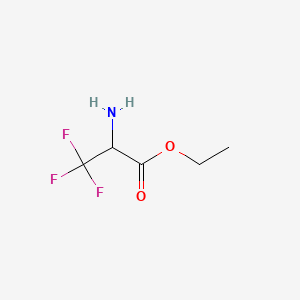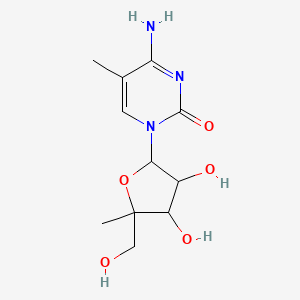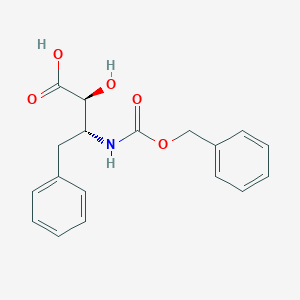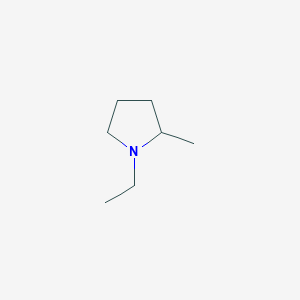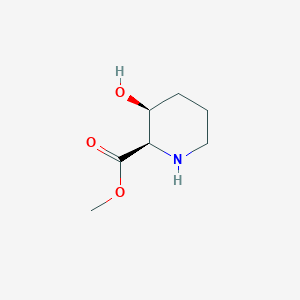
5-Trifluoromethylcytidine
説明
5-Trifluoromethylcytidine is a remarkable antiviral compound that demonstrates exceptional potency in research of RNA virus-induced infections . This compound can be used in flaviviruses and picornaviruses, including notorious hepatitis C and poliovirus . Its mechanism of action involves the inhibition of viral replication and cellular protein research and development .
Synthesis Analysis
The synthesis of this compound involves the transformation of underexploited 5-trifluoromethyluridine . The unique reactivity of the CF3 group in the aromatic ring allows the direct incorporation of several distinct C5-C carbon substituents .
Molecular Structure Analysis
The molecular formula of this compound is C10H12F3N3O5 . It is soluble in ethanol . The IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one .
Chemical Reactions Analysis
The trifluoromethyl (TFM, -CF3) group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 474.6±55.0°C at 760 mmHg, a melting point of 216-218°C (ethanol), and a density of 2.0±0.1 g/cm3 .
科学的研究の応用
1. Cancer Research and Therapy
5-Trifluoromethyl-2'-deoxycytidine (F3methyl-dCyd), in combination with tetrahydrouridine (H4Urd), has demonstrated significant efficacy against solid tumors such as adenocarcinoma 755 and Lewis lung carcinoma in mice. This combination surpasses the efficacy of other fluorinated pyrimidines when administered alone. The heightened efficacy is attributed to decreased systemic deamination and catabolism, with selective conversion at the tumor site due to elevated levels of cytidine deaminase in tumors. This suggests a novel approach for treating human tumors possessing elevated levels of cytidine deaminase, including certain leukemias and carcinomas. F3methyl-dCyd + H4Urd potentially allows a DNA-directed approach, contrasting with current fluorinated pyrimidines that target both DNA and RNA (Mekras, Boothman, & Greer, 1985).
2. DNA Damage Detection
The comet assay, a sensitive method for detecting DNA damage in individual cells, utilizes the cytosine analog 5-aza-2'-deoxycytidine (5-aza-CdR) to study DNA damage induction in human lung cancer cells. This assay highlights the role of cytosine analogs, like 5-Trifluoromethylcytidine, in understanding DNA damage and its implications in cancer research (Liao, McNutt, & Zhu, 2009).
3. Genomic DNA Research
5-Formyl-2'-deoxycytidine (5fdC) is a naturally occurring nucleobase in genomic DNA, produced via oxidation of 5-methylcytosine (5mdC). It plays a role in the TET-mediated DNA demethylation pathway and influences genetic expression by altering the structure and stability of genomic DNA. Research on 5fdC, including its formation, distribution, and biological functions, provides insights into DNA demethylation and the functional role of formylated cytidine derivatives in cells (Zhang & Zhou, 2019).
4. RNA-targeted Technologies
Oligonucleotides containing 2'-Deoxy-5-trifluoromethyluridine and 2'-Deoxy-5-trifluoromethylcytidine have been synthesized and evaluated for their binding affinity to DNA and RNA. The stability of the duplex formed with single-stranded RNA by these oligonucleotides suggests their potential application in various RNA-targeted technologies (Ito, Matsuo, Ōsawa, & Hari, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDEYWPIGFRQM-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



